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Compound of Interest

Compound Name:
2-Amino-2-(3-

bromophenyl)ethanol

Cat. No.: B1291641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism for 2-Amino-2-(3-
bromophenyl)ethanol, a valuable intermediate in pharmaceutical research, particularly for

compounds targeting central nervous system disorders.[1] The synthesis is presented as a

multi-step process commencing from the readily available starting material, 3'-

bromoacetophenone. This guide provides detailed experimental protocols for each key

transformation, supported by quantitative data and spectroscopic analysis of the intermediates

and the final product.

Synthesis Pathway Overview
The primary synthetic route described herein involves a three-step sequence starting from 3'-

bromoacetophenone:

α-Bromination: The synthesis initiates with the selective bromination of the methyl group of

3'-bromoacetophenone to yield 2-bromo-1-(3-bromophenyl)ethanone.

Amination: The resulting α-bromoketone is then converted to the corresponding α-

aminoketone hydrochloride, 2-amino-1-(3-bromophenyl)ethanone hydrochloride, through a

Delépine reaction followed by acid hydrolysis.
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Reduction: Finally, the carbonyl group of the α-aminoketone is selectively reduced using

sodium borohydride to afford the target molecule, 2-Amino-2-(3-bromophenyl)ethanol.

An alternative final step, the reduction of an azide precursor, is also presented.

Primary Synthesis Route

Alternative Final Step

3-Bromoacetophenone 2-Bromo-1-(3-bromophenyl)ethanone

 Step 1:
α-Bromination 

2-Amino-1-(3-bromophenyl)ethanone HCl

 Step 2:
Amination 

2-Amino-2-(3-bromophenyl)ethanol

 Step 3:
Reduction 

2-Azido-1-(3-bromophenyl)ethanol

 Reduction 

Click to download full resolution via product page

Caption: Overall synthesis pathway for 2-Amino-2-(3-bromophenyl)ethanol.

Data Presentation
The following tables summarize the key quantitative and spectroscopic data for the starting

material, intermediates, and the final product.

Table 1: Physicochemical and Quantitative Data
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Appearance
Melting
Point (°C)

Yield (%)

3'-

Bromoacetop

henone

C₈H₇BrO 199.05 - 7-8 -

2-Bromo-1-

(3-

bromophenyl)

ethanone

C₈H₆Br₂O 277.94 - 49-50 87-91

2-Amino-1-(3-

bromophenyl)

ethanone HCl

C₈H₉BrClNO 250.52 - - -

2-Amino-2-(3-

bromophenyl)

ethanol

C₈H₁₀BrNO 216.08 Yellow oil - 85

Table 2: Spectroscopic Data
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Compound ¹H NMR (δ ppm, Solvent) ¹³C NMR (δ ppm, Solvent)

2-Bromo-1-(3-

bromophenyl)ethanone

8.12 (t, J = 1.83 Hz, 1H), 7.92-

7.89 (m, 1H), 7.75-7.72 (m,

1H), 7.38 (t, J = 7.9 Hz, 1H),

4.42 (s, 2H) (CDCl₃)[2]

190.29, 132.52, 132.10,

130.31, 129.18, 30.40 (CDCl₃)

[2]

2-Amino-1-(3-

bromophenyl)ethanone

(As Hydrochloride) 8.21 (s,

1H), 8.01 (d, J = 7.8 Hz, 1H),

7.82 (d, J = 8.0 Hz, 1H), 7.49

(t, J = 7.9 Hz, 1H), 4.65 (s, 2H)

(DMSO-d6)

-

2-Amino-2-(3-

bromophenyl)ethanol

7.55 (s, 1H), 7.41 (d, 1H),

7.31-7.20 (m, 2H), 4.62 (m,

1H), 3.02 (d, 1H), 2.79 (m, 1H)

(CDCl₃)[3]

-

Note: Spectroscopic data for some intermediates may be for the free base or salt form, as

indicated. Data for 2-Amino-1-(3-bromophenyl)ethanone HCl is predicted based on similar

structures and may vary.

Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(3-
bromophenyl)ethanone
This procedure details the α-bromination of 3'-bromoacetophenone.

Method 1: Using Bromine

To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml),

bromine (0.97 g, 6.05 mmol) is added at 0–5°C.[4] The reaction mixture is stirred at room

temperature for 2 hours, then poured into ice-cold water, and the layers are separated.[4] The

organic layer is washed with water, 10% aqueous sodium bicarbonate solution, and brine, then

dried over Na₂SO₄ and concentrated under reduced pressure.[4] The crude product is purified

by column chromatography.[4]
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Method 2: Using Copper(II) Bromide

Copper(II) bromide (955 mg, 4.18 mmol) and ethyl acetate (10 mL) are added to a two-necked

round-bottomed flask under an inert atmosphere. The suspension is stirred for 20 minutes.

Subsequently, a solution of 4'-bromo-3'-chloroacetophenone (500 mg, 2.14 mmol) in ethyl

acetate (10 mL) is added, and the reaction is heated at 80°C for 1 hour. Additional copper(II)

bromide (460 mg, 2.06 mmol) is added, and stirring is continued overnight at 80°C. Upon

completion, the suspension is cooled, filtered, and the filtrate is washed with saturated sodium

bicarbonate solution. The organic layer is dried and concentrated. Purification by silica gel

column chromatography yields the product.

Reaction Setup Reaction Work-up & Purification

Start Dissolve 3'-bromoacetophenone
in Chloroform Cool to 0-5 °C Add Bromine

dropwise
Stir at RT

for 2h
Pour into
ice water

Separate layers &
Wash organic phase

Dry over Na2SO4 &
Concentrate

Column
Chromatography 2-Bromo-1-(3-bromophenyl)ethanone
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Caption: Experimental workflow for the α-bromination of 3'-bromoacetophenone.

Step 2: Synthesis of 2-Amino-1-(3-
bromophenyl)ethanone Hydrochloride (Delépine
Reaction)
This procedure utilizes a Delépine reaction for the amination of the α-bromoketone.

A solution of 2-bromo-1-(3-bromophenyl)ethanone (1.00 mole) in chloroform is heated to reflux,

and a solution of hexamethylenetetramine (1.10 moles) in chloroform is added dropwise over 1

hour.[5] The resulting precipitate, the hexaminium salt, is collected by filtration after cooling.[5]

The crude hexaminium salt (0.60 mole) is then dissolved in a warm solution of ethanol, water,

and concentrated hydrochloric acid.[5] After standing for 24 hours, the precipitated ammonium

chloride is removed by filtration. The filtrate is concentrated, and the residue is dissolved in

water, cooled, and made strongly alkaline with sodium hydroxide solution. The product is
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extracted with ether, and the combined organic extracts are dried and concentrated to give the

free amine, which can then be converted to the hydrochloride salt.[5]

Step 3: Synthesis of 2-Amino-2-(3-bromophenyl)ethanol
This final step involves the reduction of the α-aminoketone to the desired amino alcohol.

To a solution of 2-amino-1-(3-bromophenyl)ethanone hydrochloride in methanol, sodium

borohydride is added portion-wise at 0°C. The reaction mixture is stirred at room temperature

until the starting material is consumed (monitored by TLC). Water is then added to quench the

reaction, and the methanol is removed under reduced pressure. The aqueous residue is

extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and concentrated to yield 2-Amino-2-(3-bromophenyl)ethanol.

Reaction Setup Reduction Work-up & Isolation

Start Dissolve 2-amino-1-(3-bromophenyl)ethanone HCl
in Methanol Cool to 0 °C Add NaBH4

portion-wise Stir at RT Add water Remove Methanol Extract with
Ethyl Acetate

Wash with Brine &
Dry over Na2SO4 Concentrate 2-Amino-2-(3-bromophenyl)ethanol
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Caption: Experimental workflow for the reduction of 2-amino-1-(3-bromophenyl)ethanone.

Alternative Final Step: Reduction of 2-Azido-1-(3-
bromophenyl)ethanol
To a solution of 2-Azido-1-(3-bromo-phenyl)-ethanol (3.38g, 13.8mmol) in THF (40mL), water

(2.48ml, 138mmol) and triphenylphosphine (7.26g, 27.7mmol) are added.[3] The mixture is

stirred for 2 hours at 50°C.[3] After cooling to room temperature, the mixture is diluted with

water and extracted with ethyl acetate. The organic layer is washed with 1M HCl. The

combined aqueous washes are neutralized with 1N sodium hydroxide and extracted with ethyl

acetate. The final organic layer is washed with water and brine, dried over anhydrous sodium

sulfate, filtered, and concentrated to give the product as a yellow oil (2.53g, 85% yield).[3]

Stereoselective Synthesis Considerations
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For applications in drug development, the stereochemistry of 2-Amino-2-(3-
bromophenyl)ethanol is critical. The reduction of the prochiral ketone in 2-amino-1-(3-

bromophenyl)ethanone using sodium borohydride will result in a racemic mixture of the (R)-

and (S)-enantiomers. To obtain an enantiomerically pure product, several strategies can be

employed:

Chiral Reducing Agents: The use of chiral reducing agents, such as those derived from

boranes (e.g., (-)-DIP-Chloride), can induce stereoselectivity in the ketone reduction.

Enzymatic Reduction: Biocatalytic reduction using specific ketoreductase enzymes can

provide high enantioselectivity.

Chiral Resolution: The racemic mixture can be resolved into its individual enantiomers

through classical resolution techniques, such as the formation of diastereomeric salts with a

chiral acid followed by fractional crystallization.

Further research and development would be required to optimize a stereoselective route for

this specific molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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